N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Overview
Description
N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a complex organic compound that features a thiadiazole ring, a trifluoroanilino group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloroacetyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form an intermediate, which is then reacted with 2,3,4-trifluoroaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amide or thioether derivatives.
Scientific Research Applications
N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The trifluoroanilino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(2-pyridylthio)acetamide
- N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-[(4-chlorobenzyl)thio]acetamide
Uniqueness
Compared to similar compounds, N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroanilino group enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2S2/c13-3-7(21)18-11-19-20-12(24-11)23-4-8(22)17-6-2-1-5(14)9(15)10(6)16/h1-2H,3-4H2,(H,17,22)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGNILHFBPYEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CSC2=NN=C(S2)NC(=O)CCl)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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